(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid
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Overview
Description
(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid is a useful research compound. Its molecular formula is C15H26N2O5 and its molecular weight is 314.382. The purity is usually 95%.
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Scientific Research Applications
Photocatalytic Applications
Photocatalytic materials, such as bismuth oxychloride (BiOCl), have garnered attention for their potential in environmental and energy applications. These materials are explored for their capabilities in degrading organic pollutants under visible light, highlighting the importance of research in photocatalysis for sustainable and green technology solutions. The focus on enhancing photocatalytic efficiency through modification strategies, including doping and heterostructure formation, is crucial for advancing applications in water treatment and air purification (Ni et al., 2016).
Biological Activities of Phenolic Acids
The study of phenolic acids, such as p-Coumaric acid and its derivatives, demonstrates the wide range of biological activities these compounds possess. Research shows their potential in antioxidant, anti-cancer, antimicrobial, and anti-inflammatory applications, among others. This highlights the significance of studying various organic compounds for their therapeutic potentials and applications in medicine and health sciences (Pei et al., 2016).
Therapeutic Potential of Natural Compounds
The exploration of natural compounds, such as boswellic acids and their derivatives, for therapeutic applications emphasizes the ongoing search for effective treatments against cancer and inflammation. Studies on the synthesis, modification, and evaluation of these compounds underline the importance of chemical research in discovering new drugs and therapies (Hussain et al., 2017).
Chemical Synthesis and Modification
Research on chemical synthesis and modification of compounds, including amino acids and their derivatives, is vital for the development of new materials and drugs. Studies on spin label amino acid TOAC, for example, demonstrate the application of chemical modifications in studying peptide dynamics and interactions, contributing to advancements in biochemistry and pharmaceutical sciences (Schreier et al., 2012).
Future Directions
Mechanism of Action
Target of Action
The compound contains a Boc-protected amino group, which is commonly used in peptide synthesis . The target could be a protein or enzyme that interacts with the amino acid residue.
Mode of Action
The Boc group is a protective group used in peptide synthesis. It prevents unwanted side reactions by temporarily blocking the reactivity of the amino group . The Boc group can be removed under acidic conditions .
Action Environment
The efficacy and stability of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, the Boc group can be removed under acidic conditions .
Properties
IUPAC Name |
(2S)-4-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-9(2)6-11(13(19)20)17-8-10(7-12(17)18)16-14(21)22-15(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)/t10?,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXBPDRUMXMODP-DTIOYNMSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CC(CC1=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1CC(CC1=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.